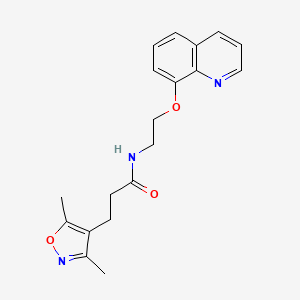
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,5-Dimethylisoxazol-4-yl)-N-(2-(quinolin-8-yloxy)ethyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a 3,5-dimethylisoxazole moiety linked to a quinolin-8-yloxy group through an ethyl chain. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{19}N_{3}O_{2}
- Molecular Weight : 299.35 g/mol
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human cancer cells by inducing apoptosis and cell cycle arrest. For example, a study demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Protein Kinases : The compound has been reported to inhibit key protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : It triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction .
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle and ultimately leading to reduced proliferation .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate metabolic stability. The compound shows a half-life suitable for therapeutic applications, although specific values vary based on the model used for testing.
Toxicity Profile
Toxicological assessments indicate that the compound exhibits low toxicity in non-cancerous cell lines, which is promising for its potential use as a therapeutic agent. However, further studies are required to fully elucidate its safety profile in vivo.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in significant tumor regression compared to control groups.
- Lung Cancer Study : A study involving A549 cells showed that administration of the compound led to decreased tumor size and improved survival rates in treated mice .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate antiproliferative activity |
| Compound B | Structure B | High toxicity in non-cancerous cells |
| This compound | Structure | Significant antiproliferative effects with low toxicity |
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-quinolin-8-yloxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-16(14(2)25-22-13)8-9-18(23)20-11-12-24-17-7-3-5-15-6-4-10-21-19(15)17/h3-7,10H,8-9,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMYUCDLXGBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














